molecular formula C12H17N5O3 B2853615 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide CAS No. 919854-95-8

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide

カタログ番号: B2853615
CAS番号: 919854-95-8
分子量: 279.3
InChIキー: BUWOVHDWHBLCAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:

  • A tert-butyl group at the N1 position, which enhances steric bulk and may improve metabolic stability.
  • A 4-oxo (pyrimidinone) moiety at position 4, contributing to hydrogen-bonding interactions.

This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including kinase inhibition and antimicrobial effects.

特性

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-12(2,3)17-10-8(5-14-17)11(19)16(7-13-10)15-9(18)6-20-4/h5,7H,6H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWOVHDWHBLCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key pyrazolo[3,4-d]pyrimidine derivatives and their properties:

Compound Name/Structure Substituents/Modifications Biological Activity (IC50/MIC) Key Findings Reference
N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide (237) 6-methyl, 1-phenyl, benzylidene acetohydrazide EGFR IC50: 0.186 µM (vs. 0.03 µM erlotinib) Inhibits ATP binding site (PDB:1M17); induces apoptosis in cancer cells
(S)-N-((R)-1-hydrazineyl-4-methyl-1-oxopentan-2-yl)-2-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetamido-propanamide (15) Amino acid ethyl ester hydrochlorides MIC <1 µg/mL (gram-positive/-negative) Potent antibacterial activity; peptide conjugation enhances bioavailability
tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate tert-butyl, fluorophenyl, furan N/A (synthetic focus) Suzuki coupling methodology; tert-butyl enhances stability
Target Compound: N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide tert-butyl, 2-methoxyacetamide Not reported Structural similarity suggests kinase or antimicrobial potential

Key Comparative Insights

EGFR Inhibition and Apoptosis Induction
  • Compound 237 () demonstrates potent EGFR inhibition (IC50: 0.186 µM) and apoptosis induction, attributed to its benzylidene acetohydrazide group.
  • The tert-butyl group in the target compound may confer metabolic stability compared to the phenyl group in 237 , though this could reduce binding affinity due to steric hindrance.
Antibacterial Activity
  • Derivatives like 15 () exhibit strong antibacterial effects (MIC <1 µg/mL) via peptide conjugation. The target compound’s 2-methoxyacetamide group could similarly enhance solubility and membrane penetration, but its lack of amino acid conjugation may limit activity against resistant strains like P. aeruginosa .
Structural Modifications and Pharmacokinetics
  • Fluorophenyl substituents in enhance target selectivity via π-π stacking, a feature absent in the target compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。